Methyl 1-benzyl-1,4-diazepane-2-carboxylate
CAS No.:
Cat. No.: VC15928715
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O2 |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | methyl 1-benzyl-1,4-diazepane-2-carboxylate |
| Standard InChI | InChI=1S/C14H20N2O2/c1-18-14(17)13-10-15-8-5-9-16(13)11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3 |
| Standard InChI Key | YWOCVOZEZCECFH-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CNCCCN1CC2=CC=CC=C2 |
Introduction
Methyl 1-benzyl-1,4-diazepane-2-carboxylate is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a diazepane ring. The molecular formula of this compound is C14H20N2O2, and it has a molecular weight of approximately 248.32 g/mol . This compound is of interest in medicinal chemistry due to its potential applications in the development of pharmaceuticals, primarily because of its structural properties that may influence biological activity.
Synthesis Methods
The synthesis of Methyl 1-benzyl-1,4-diazepane-2-carboxylate typically involves multi-step organic reactions. While specific synthesis pathways for this compound are not detailed in the available literature, similar diazepane compounds are often synthesized through reactions involving benzaldehyde and various nitrogen-containing precursors.
Related Compounds and Their Applications
Several compounds share structural similarities with Methyl 1-benzyl-1,4-diazepane-2-carboxylate. These include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzyl 5-methyl-1,4-diazepane-1-carboxylate | Contains a diazepane ring and carboxylic acid | Potential anxiolytic properties |
| Methyl 1,4-dibenzyl-1,4-diazepane-2-carboxylate | Two benzyl groups attached to diazepane | Enhanced lipophilicity may improve bioavailability |
| Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate | Chiral center at the diazepane position | Specific enantiomeric activity |
These compounds are being investigated for their potential therapeutic effects, particularly in treating neurological disorders such as anxiety and epilepsy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume